Chloroxynil

Descripción general

Descripción

Chloroxynil is used as pharmaceutical intermediates . It is slightly soluble in water .

Synthesis Analysis

This compound has been identified as a phenolic compound that significantly improves the genetic transformation of Lotus japonicus by Agrobacterium tumefaciens strain EHA105 . It enhances Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression .

Molecular Structure Analysis

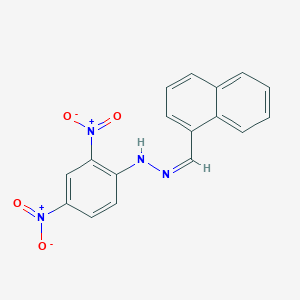

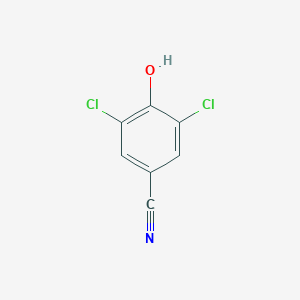

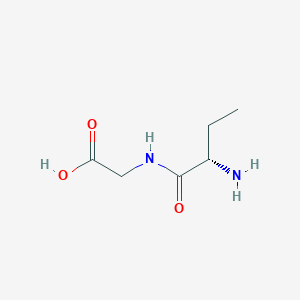

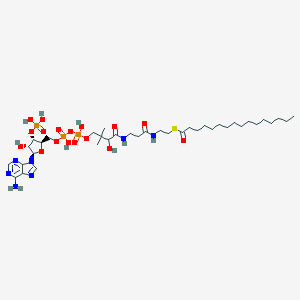

The molecular formula of this compound is C7H3Cl2NO . Its average mass is 188.011 Da and its monoisotopic mass is 186.959167 Da .

Chemical Reactions Analysis

This compound has been found to enhance Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression, similar to acetosyringone, a phenolic compound known to improve Agrobacterium-mediated transformation efficiency .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Proton Donation in Electrochemical Studies

Chloroxynil, specifically 3,5-dichloro-4-hydroxy-benzonitrile, has been identified as an efficient proton donor in electrochemical studies in aprotic solutions. Its reduction occurs at more negative potentials than the proton reduction in commonly used acids, making it valuable for protonation of species whose reduction appears more negative than that of strong proton donors. This application was demonstrated in the reduction of ioxynil in dimethylsulfoxide, showing that this compound's presence increases the reduction wave of ioxynil up to two electrons per molecule (Sokolová, Gál, & Valášek, 2012).

Applications in Photosynthesis Research

Chlorophyll a fluorescence (ChlF) is closely linked to photosynthesis and is measurable from remote sensing platforms. This connection offers a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems. The spatiotemporal and methodological context of new applications, however, differs significantly from existing literature, raising important considerations. For instance, while in vivo ChlF understanding is based on pulse amplitude-modulated (PAM) measurements, remote sensing applications use passive solar-induced chlorophyll fluorescence (SIF), posing new challenges and differences (Porcar‐Castell et al., 2014).

Enhancement of Agrobacterium-Mediated Transformation in Lilium

This compound has been studied for its role in gene transformation of Lilium, a monocot plant. It is considered an alternative to acetosyringone, enhancing transformation efficiency. In studies, this compound in the inoculation and co-cultivation media significantly improved this efficiency. For instance, at 4 μM concentration, this compound-mediated callus regeneration increased seven days after transfer to the regeneration medium, with a transformation efficiency of 11.1%, compared to 6.6% with 100 μM acetosyringone. This led to the successful production of kanamycin-resistant plants validated by PCR and RT-PCR techniques (Abbasi et al., 2020).

Photodegradation Studies

This compound has been the subject of photodegradation studies. Its primary photochemical reaction in pure water is photohydrolysis of the C–halogen bond, producing a monohalogenated dihydroxybenzonitrile. This reaction, along with reduction, is observed when irradiated in the presence of humic acids. The reactivity is influenced by the nature of the halogen (Cl, Br, or I) and remains significant in such processes (Malouki, Zertal, Lavédrine, Sehili, & Boule, 2004).

Mecanismo De Acción

Target of Action

Chloroxynil primarily targets the Agrobacterium tumefaciens strain EHA105, a bacterium used in plant genetic engineering . It enhances the transformation efficiency of various agriculturally important crops by activating the Agrobacterium vir gene expression .

Mode of Action

The mode of action of this compound involves enhancing Agrobacterium-mediated transformation. It activates the Agrobacterium vir gene expression, similar to acetosyringone, a phenolic compound known to improve Agrobacterium-mediated transformation efficiency . This interaction results in an increased genetic transformation of the host plant by the Agrobacterium tumefaciens strain EHA105 .

Biochemical Pathways

This compound affects the biochemical pathways involved in Agrobacterium-mediated transformation. It enhances the activation of the Agrobacterium vir gene expression, which is crucial for the transformation process . The downstream effects include an increase in the transient transformation efficiency of the host plant .

Pharmacokinetics

Drug likeness parameters are important indicators of a molecule’s adme properties . These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in the genetic transformation of the host plant by Agrobacterium tumefaciens strain EHA105 . This results in an enhanced transformation efficiency of various agriculturally important crops .

Action Environment

It’s worth noting that the effectiveness of this compound in enhancing agrobacterium-mediated transformation has been demonstrated in various agriculturally important crops , suggesting that it may be effective across a range of environmental conditions.

Safety and Hazards

Direcciones Futuras

Metagenomic technology and genome mining are emerging areas for exploring novel nitrilases . These techniques seem to be innovative and highly efficient . This study reviews the current status and future directions of metagenomics and genome mining in nitrilase exploration . Moreover, it discussed their utilization in coping with the challenges for nitrilase application .

Análisis Bioquímico

Biochemical Properties

Chloroxynil plays a significant role in biochemical reactions, particularly in the context of its herbicidal activity. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nitrilase, which hydrolyzes this compound into its corresponding substituted benzoic acid . This interaction is crucial for the degradation and detoxification of this compound in the environment. Additionally, this compound has been shown to enhance Agrobacterium-mediated transformation through the activation of the Agrobacterium vir gene expression .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In plant cells, it influences cell function by enhancing the efficiency of genetic transformation. This is achieved by activating the vir gene expression in Agrobacterium, which in turn improves the transformation efficiency of plant species such as Lotus japonicus . In microbial cells, this compound is hydrolyzed by nitrilase-producing strains of soil actinobacteria, leading to the formation of less toxic metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to the enzyme nitrilase, which catalyzes its hydrolysis into substituted benzoic acid . This reaction is essential for the detoxification of this compound in the environment. Additionally, this compound activates the vir gene expression in Agrobacterium, similar to the action of acetosyringone, another phenolic compound . This activation enhances the genetic transformation efficiency in plants.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation products, such as substituted benzoic acids, are formed through hydrolysis by nitrilase-producing microorganisms . Long-term studies have shown that this compound can significantly improve the transformation efficiency of various crops when used in conjunction with Agrobacterium . The stability and degradation of this compound and its metabolites need to be carefully monitored to understand their long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is hydrolyzed into less toxic metabolites by nitrilase-producing microorganisms . At higher doses, this compound and its metabolites may exhibit toxic effects. Studies have shown that the toxicity of this compound and its metabolites depends on the concentration and duration of exposure. It is essential to determine the threshold levels to avoid adverse effects in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the enzyme nitrilase. This enzyme catalyzes the hydrolysis of this compound into substituted benzoic acid . The metabolic flux and levels of metabolites are influenced by the presence of this compound and its degradation products. Understanding these metabolic pathways is crucial for assessing the environmental impact and detoxification processes of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is taken up by cells and transported to various cellular compartments where it interacts with enzymes such as nitrilase . The localization and accumulation of this compound and its metabolites are influenced by the presence of these transporters and binding proteins. Studying the transport and distribution mechanisms is essential for understanding the overall impact of this compound on cellular function.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The targeting signals and post-translational modifications of this compound direct it to particular organelles within the cell. For instance, in plant cells, this compound enhances the transformation efficiency by activating the vir gene expression in Agrobacterium . Understanding the subcellular localization of this compound is crucial for elucidating its mode of action and effects on cellular processes.

Propiedades

IUPAC Name |

3,5-dichloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSHOVRSMQULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022167 | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-95-8 | |

| Record name | Chloroxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxynil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI6X21WSVN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2.2]Paracyclophane](/img/structure/B167438.png)

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)